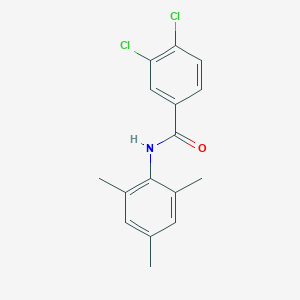

3,4-dichloro-N-mesitylbenzamide

Description

Properties

Molecular Formula |

C16H15Cl2NO |

|---|---|

Molecular Weight |

308.2 g/mol |

IUPAC Name |

3,4-dichloro-N-(2,4,6-trimethylphenyl)benzamide |

InChI |

InChI=1S/C16H15Cl2NO/c1-9-6-10(2)15(11(3)7-9)19-16(20)12-4-5-13(17)14(18)8-12/h4-8H,1-3H3,(H,19,20) |

InChI Key |

DFASRHYXNNGORB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,4-dichloro-N-mesitylbenzamide with key benzamide derivatives:

Key Observations :

- Steric Effects : The mesityl group in this compound introduces significant steric hindrance compared to cyclohexyl (AH-7921, U-47700) or linear alkyl (N-butyl) groups. This may reduce binding affinity to compact receptor pockets but enhance membrane permeability.

Pharmacological Activity

- U-47700’s trans-isomer shows higher selectivity for μ-over κ-opioid receptors, contributing to its euphoric effects .

- However, the mesityl group’s bulk may alter receptor interaction compared to AH-7921’s flexible cyclohexylmethyl group.

- Safety Profiles : Dichlorobenzamides like 3,4-dichloro-N-(3-chlorophenyl)benzamide are associated with acute toxicity (e.g., respiratory depression), emphasizing the need for stringent handling protocols .

Preparation Methods

Procedure and Optimization

-

Reagents : 3,4-Dichlorobenzoyl chloride (1.0 equiv), mesitylamine (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).

-

Steps :

-

Dissolve mesitylamine and triethylamine in anhydrous DCM at 0°C.

-

Add 3,4-dichlorobenzoyl chloride dropwise under nitrogen.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

-

Challenges and Solutions

-

Moisture Sensitivity : 3,4-Dichlorobenzoyl chloride hydrolyzes readily, necessitating anhydrous conditions.

-

By-Product Formation : Oligomerization of mesitylamine is mitigated by controlled stoichiometry and temperature.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields through uniform heating.

Protocol

-

Reagents : Same as Method 1, with water as a solvent for heterogeneous conditions.

-

Steps :

-

Mix reactants in water (3 mL per mmol).

-

Irradiate at 50°C (20 W) for 15–20 minutes.

-

Extract with ethyl acetate and purify.

-

Mechanochemical Ball Milling

Ball milling offers a solvent-free, eco-friendly alternative, leveraging mechanical energy to drive reactions.

Procedure

-

Reagents : 3,4-Dichlorobenzoyl chloride, mesitylamine, potassium carbonate (1.5 equiv).

-

Steps :

-

Load reagents into a stainless-steel milling jar with balls (5 mm diameter).

-

Mill at 30 Hz for 60–90 minutes.

-

Wash with water and recrystallize.

-

Waste Management

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent | Scalability |

|---|---|---|---|---|

| Direct Amidation | 75–85 | 12–24 h | DCM | High |

| Microwave-Assisted | 90–95 | 15–20 min | Water | Moderate |

| Ball Milling | 80–88 | 1–1.5 h | Solvent-free | High |

Trade-offs :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.